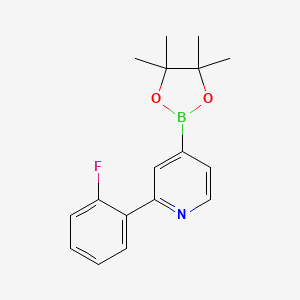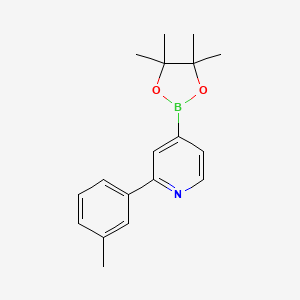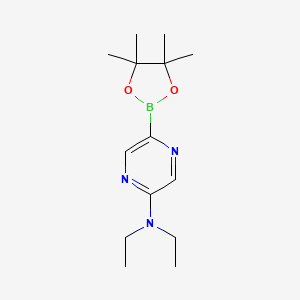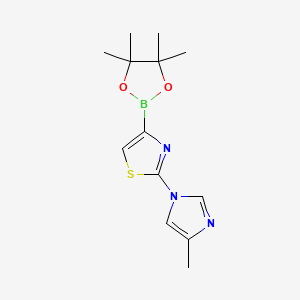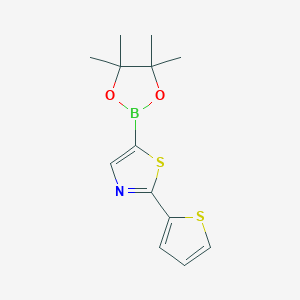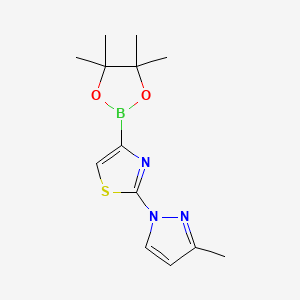
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester (2-CTBAPE) is a synthetic compound that has been used in a variety of laboratory experiments. It is a boronic acid pinacol ester that contains a cyclopentoxy group and a thiazole ring. 2-CTBAPE is a versatile compound that has been used in the synthesis of other compounds, as well as in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications, including as an inhibitor of aldose reductase, an enzyme involved in the metabolism of carbohydrates. It has also been used as a ligand in the synthesis of metal complexes, as well as in the synthesis of other compounds. Additionally, 2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has been used as a catalyst in organic reactions and as a reagent in the synthesis of heterocyclic compounds.
Wirkmechanismus
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has been shown to act as an inhibitor of aldose reductase, an enzyme involved in the metabolism of carbohydrates. It does this by binding to the active site of the enzyme, thus blocking its activity. Additionally, 2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has been shown to act as a ligand in the synthesis of metal complexes, as well as in the synthesis of other compounds.
Biochemical and Physiological Effects
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit aldose reductase, an enzyme involved in the metabolism of carbohydrates. Additionally, it has been shown to act as a ligand in the synthesis of metal complexes and other compounds. Furthermore, 2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent. Additionally, it is a versatile compound and can be used in a variety of applications. However, there are some limitations to its use, such as its potential toxicity and its limited solubility in certain solvents.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester. For example, it could be used in the development of new drugs or other compounds, as well as in the synthesis of new metal complexes. Additionally, it could be used to study the biochemical and physiological effects of aldose reductase inhibitors. Finally, it could be used to explore the potential therapeutic applications of its antioxidant and anti-inflammatory properties.
Synthesemethoden
2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester can be synthesized through a two-step process. The first step involves the reaction of 5-bromothiophene-2-carboxaldehyde with 2-cyclopentoxyboronic acid to form a thiophene-2-boronic acid. This is followed by the reaction of the thiophene-2-boronic acid with pinacol in the presence of a base such as potassium carbonate to produce 2-(Cyclopentoxy)thiazole-5-boronic acid pinacol ester.
Eigenschaften
IUPAC Name |
2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)17-10-7-5-6-8-10/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXOJLYIUABMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


